molecular formula C19H22N2O3S B2819751 N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 693265-37-1

N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2819751
CAS No.: 693265-37-1
M. Wt: 358.46
InChI Key: QFWZYFMOKRPACI-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound featuring a pyrrolidine ring, a benzenesulfonamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted sulfonamide products depending on the nucleophile used.

Scientific Research Applications

N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonamide group are known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-aryl pyrrolidines: These compounds share the pyrrolidine ring and aryl group but differ in the substituents on the aryl ring.

    Benzenesulfonamides: Compounds with the benzenesulfonamide group but different substituents on the benzene ring.

Uniqueness

N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide is unique due to the combination of the pyrrolidine ring and the benzenesulfonamide group, which provides distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N,4-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-5-11-18(12-6-15)25(23,24)20(2)17-9-7-16(8-10-17)19(22)21-13-3-4-14-21/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWZYFMOKRPACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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